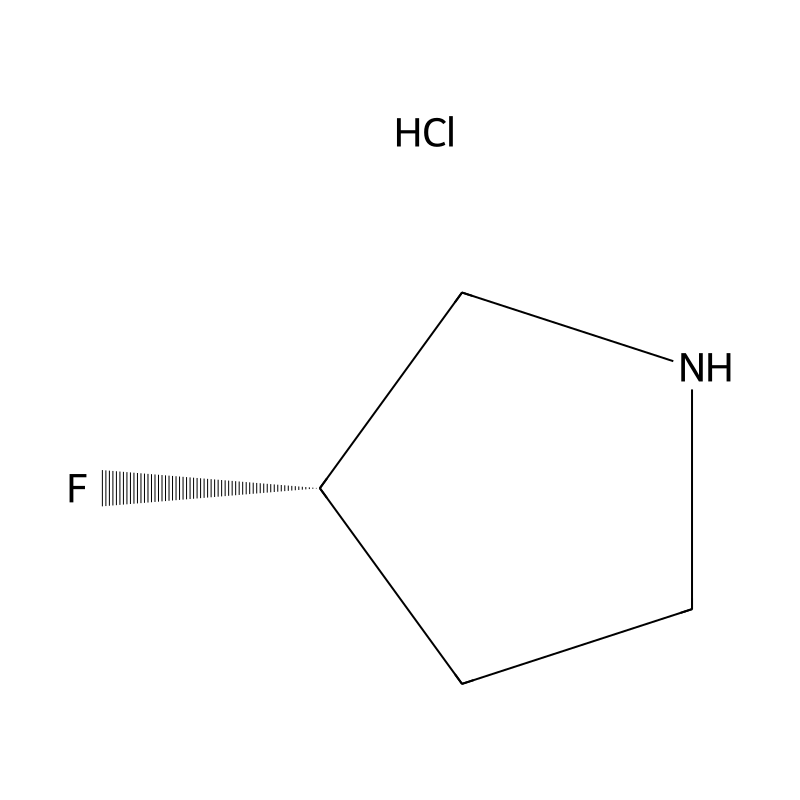

(s)-3-Fluoropyrrolidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

(S)-(+)-3-Fluoropyrrolidine hydrochloride has been utilized as a building block in the development of fluorinated pyrrolidine derivatives as potential inhibitors of DPP-4, an enzyme implicated in type 2 diabetes. These derivatives exhibited promising inhibitory activity against DPP-4, suggesting their potential as therapeutic agents for managing blood sugar levels. []

Antiparasitic Agents

The unique structure of (S)-(+)-3-Fluoropyrrolidine hydrochloride has also found application in the design of novel antiparasitic agents. It has been incorporated into the synthesis of fluoropyrrolidine-containing N-ethylurea pyrazole derivatives, demonstrating promising activity against Trypanosoma brucei and Trypanosoma cruzi, the parasitic protozoa responsible for sleeping sickness and Chagas disease, respectively. []

(S)-3-Fluoropyrrolidine hydrochloride is a chiral fluorinated compound characterized by its molecular formula and a molecular weight of 125.57 g/mol. This compound is a pyrrolidinium salt with a fluorine atom attached to the chiral carbon at the 3-position, making it an important building block in organic synthesis and pharmaceuticals. It is typically available as a pink or beige powder with a melting point ranging from 183 to 187 °C and exhibits specific optical rotation values between +5° to +11° in methanol .

- Drug analogs: By attaching (S)-3-fluoropyrrolidine hydrochloride to existing drugs, scientists can explore modifications that might improve potency or selectivity [].

- Ligands for metal complexes: The amine group allows it to bind to metal ions, potentially leading to materials with interesting properties like ferroelectricity [].

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Store the compound in a cool, dry place according to the supplier's recommendations.

- Consult the Safety Data Sheet (SDS) provided by the supplier for specific safety information.

The biological activity of (S)-3-Fluoropyrrolidine hydrochloride has been explored in several studies. It has shown potential as a ligand for metal complexes and as a building block for active pharmaceutical ingredients (APIs). For instance, derivatives of this compound have been reported to exhibit significant inhibitory activity against certain tyrosine kinases, with a pIC50 value of 6.73, indicating its potential in therapeutic applications .

Several methods exist for synthesizing (S)-3-Fluoropyrrolidine hydrochloride. Common approaches include:

- Nucleophilic Substitution: The fluorine atom can be introduced via nucleophilic substitution reactions involving pyrrolidine derivatives.

- Chiral Pool Synthesis: Utilizing chiral starting materials to ensure the correct stereochemistry at the 3-position.

- Fluorination Techniques: Employing fluorinating agents that selectively introduce fluorine to the desired position on the pyrrolidine ring .

(S)-3-Fluoropyrrolidine hydrochloride serves multiple applications across various fields:

- Pharmaceutical Development: It is used as a key intermediate in synthesizing APIs and drug candidates.

- Material Science: The compound has applications in developing ferroelectric materials, particularly cadmium-based perovskite structures, which exhibit enhanced thermal stability and performance characteristics .

- Organic Synthesis: Its ability to act as a building block facilitates the synthesis of complex organic molecules.

Interaction studies involving (S)-3-Fluoropyrrolidine hydrochloride have highlighted its role as a ligand in metal complexes, enhancing their stability and reactivity. Research indicates that compounds derived from this building block can form stable complexes with various transition metals, facilitating applications in catalysis and material science .

(S)-3-Fluoropyrrolidine hydrochloride shares structural similarities with other fluorinated pyrrolidine derivatives. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Key Features | Uniqueness |

|---|---|---|---|

| (R)-3-Fluoropyrrolidine hydrochloride | 136725-55-8 | Enantiomeric form with different optical rotation | Different stereochemistry affecting biological activity |

| 2-Fluoropyrrolidine | 136725-56-9 | Fluorine at position 2 instead of position 3 | Variation in reactivity and properties |

| Pyrrolidine | 123-75-1 | Non-fluorinated base structure | Lacks fluorine, affecting solubility and reactivity |

The unique feature of (S)-3-Fluoropyrrolidine hydrochloride lies in its specific chiral configuration and the placement of the fluorine atom, which significantly influences its reactivity and biological properties compared to other similar compounds. This makes it particularly valuable in drug design and material science applications .

GHS Hazard Statements

H302 (86.96%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant